molecular formula C8H7BrNNaO2 B2746782 Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate CAS No. 2344685-86-3

Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate

Cat. No.: B2746782
CAS No.: 2344685-86-3
M. Wt: 252.043
InChI Key: SMXGRZYFNSSBQD-UHFFFAOYSA-M
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Description

Sodium 2-(3-bromo-6-methylpyridin-2-yl)acetate (CAS No. 698970-84-2) is a sodium salt derivative of 2-(3-bromo-6-methylpyridin-2-yl)acetic acid. Its structure features a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 6-position, coupled with an acetate moiety. The sodium counterion enhances its solubility in polar solvents, making it advantageous for applications in pharmaceuticals, agrochemicals, or material science.

Properties

IUPAC Name

sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.Na/c1-5-2-3-6(9)7(10-5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXGRZYFNSSBQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be reacted with sodium acetate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL and 32 µg/mL, respectively. This suggests its potential as a lead candidate for developing new antimicrobial agents .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways. For instance, it was found to inhibit fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels. The inhibition was concentration-dependent, indicating moderate potency .

Agrochemicals

The unique chemical structure of this compound makes it suitable for use in agrochemical formulations. Its ability to interact with biological systems can be harnessed for developing herbicides or pesticides that target specific metabolic pathways in pests or weeds.

Materials Science

Recent research has explored the use of this compound as a chiral dopant in liquid crystal displays (LCDs). Its structural properties allow it to influence the optical characteristics of liquid crystals, which is crucial for improving display technologies .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The findings indicate that this compound could serve as a promising candidate for developing new antimicrobial agents due to its significant activity against resistant strains .

Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction of this compound with FAAH. The results showed that this compound could effectively inhibit FAAH activity, which may have implications for pain management therapies involving endocannabinoids .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-(3-Chloro-6-methylpyridin-2-yl)acetamideChloro StructureModerate antimicrobial activity
N-(3-Iodo-6-methylpyridin-2-yl)acetamideIodo StructureHigh enzyme inhibition potential
N-(3-Bromo-5-methylpyridin-2-yl)acetamideBromo StructureWeak antimicrobial activity

This table illustrates how variations in halogen substitution can influence biological activity.

Mechanism of Action

The mechanism of action of Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine and acetate groups can participate in various binding interactions, influencing the activity of enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomerism in Bromopyridine Derivatives

  • The target compound’s bromine at the 3-position on the pyridine ring distinguishes it from 2-(5-bromopyridin-2-yl)acetic acid (bromine at 5-position).

Ester vs. Sodium Carboxylate

  • Methyl 2-(3-bromopyridin-2-yl)acetate (CAS 192642-95-8) shares the bromopyridine core but replaces the sodium carboxylate with a methyl ester. The ester form is less polar, favoring organic-phase reactions, whereas the sodium salt enhances aqueous solubility for biological or catalytic applications .

Aromatic Substituent Effects

  • Sodium 2-(4-nitrophenyl)acetate (CAS 7063-24-3) replaces the bromopyridine with a nitro-substituted benzene ring. The nitro group’s strong electron-withdrawing effect increases acidity (pKa ~1.5–2.5) compared to the target compound’s pyridine-based system (estimated pKa ~4–5) .

Alkyl Chain Modifications

  • Sodium 2-(N-methyldodecanamido)acetate incorporates a long hydrophobic chain and an amide group, enabling surfactant-like behavior. In contrast, the target compound’s compact pyridine-acetate structure favors coordination chemistry or small-molecule interactions .

Physicochemical Properties

  • Solubility : Sodium salts (e.g., target compound and sodium 2-(4-nitrophenyl)acetate) exhibit higher water solubility than their free acid or ester counterparts.
  • Thermal Stability : Bromopyridine derivatives generally decompose above 200°C, whereas nitroaryl analogs (e.g., sodium 2-(4-nitrophenyl)acetate) may exhibit lower thermal stability due to nitro group lability .

Biological Activity

Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a pyridine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound serves as an intermediate in organic synthesis and has been studied for its effects on various biochemical pathways, particularly in the context of enzyme interactions and anti-fibrotic activities.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of the pyridine ring and a methyl group at the 6-position, contributing to its unique reactivity and biological properties. Its structural formula can be represented as follows:

C8H8BrNO2\text{C}_8\text{H}_8\text{BrN}\text{O}_2

Target of Action

This compound primarily interacts with enzymes involved in collagen synthesis. Similar pyridine derivatives have demonstrated the ability to inhibit collagen expression and hydroxyproline content in cell culture models, suggesting a potential role in modulating fibrotic processes.

Mode of Action

Research indicates that this compound may exhibit anti-fibrotic activity , impacting signaling pathways related to fibrosis. The inhibition of collagen synthesis can be crucial in treating conditions characterized by excessive fibrous tissue formation, such as liver cirrhosis and pulmonary fibrosis.

Biochemical Pathways

The compound's action on biochemical pathways has been linked to its ability to affect fibroblast activity and extracellular matrix remodeling. This modulation may lead to decreased fibrosis in affected tissues, highlighting its therapeutic potential.

Study 1: Anti-Fibrotic Activity

A study investigating the effects of pyridine derivatives on fibrosis demonstrated that compounds similar to this compound significantly reduced collagen deposition in vitro. This was evidenced by decreased hydroxyproline levels in treated fibroblast cultures compared to controls, indicating a reduction in fibrotic markers.

Study 2: Enzyme Inhibition Assays

In another research effort, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity, potentially leading to altered metabolic responses in cells exposed to pro-fibrotic stimuli .

Research Applications

Application Description
Organic Synthesis Used as an intermediate for synthesizing complex organic molecules.
Biochemical Assays Investigated for enzyme interactions and potential inhibition roles.
Pharmaceuticals Explored for drug development targeting fibrotic diseases and other conditions.
Agrochemicals Utilized in the production of agrochemicals, enhancing crop resilience.

Q & A

Q. What synthetic routes are recommended for Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate, and how can reaction parameters be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, starting with 3-bromo-6-methylpyridine-2-carboxylic acid, esterification with ethanol followed by saponification yields the sodium acetate derivative. Reaction optimization includes:
  • Temperature Control : Maintaining 60–80°C during ester hydrolysis to avoid decarboxylation .
  • Catalyst Use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to isolate the sodium salt .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl at C6, bromine at C3). Aromatic protons appear as distinct doublets (J ≈ 8 Hz) in pyridine derivatives .
  • Mass Spectrometry (ESI-TOF) : Detect the molecular ion [M–Na]⁻ at m/z corresponding to C8H7BrNO2 (calc. 243.96) and monitor sodium adducts ([M+Na]⁺) for interference .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving potential disorder in the acetate moiety .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The bromine at C3 acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:
  • Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures at 80°C .
  • Base Optimization : K2CO3 or Cs2CO3 to deprotonate boronic acids and stabilize intermediates .
  • Monitoring Byproducts : GC-MS or TLC to track debromination side reactions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Disorder in the Acetate Group : Apply restraints (DFIX, SIMU) in SHELXL to model positional disorder .
  • Twinning : Use the TWIN command in SHELX to handle pseudo-merohedral twinning, verified via Hooft parameter analysis .
  • Thermal Motion : Anisotropic refinement of heavy atoms (Br, Na) while isotropically refining lighter atoms (C, O) .

Q. How can sodium adduct interference be minimized during mass spectrometric analysis?

  • Methodological Answer :
  • Ionization Adjustment : Use negative-ion ESI to suppress [M+Na]⁺ adducts. For positive-ion mode, add 0.1% formic acid to enhance protonation .
  • Solvent Modification : Replace sodium-containing buffers (e.g., PBS) with ammonium acetate to reduce adduct formation .
  • Collision-Induced Dissociation (CID) : Fragment adducts at higher collision energies (20–30 eV) to isolate the deprotonated ion .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use the PyRx platform to dock the compound into protein active sites (e.g., kinases), accounting for bromine’s van der Waals interactions .
  • MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex, focusing on the acetate group’s solvation effects .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptor count from PubChem data .

Q. How do structural modifications at the pyridine ring affect the compound’s physicochemical properties?

  • Methodological Answer :
  • Methyl Substitution (C6) : Increases lipophilicity (logP ↑0.5–1.0) and steric hindrance, reducing nucleophilic attack at C2 .
  • Bromine Replacement (C3) : Swapping Br for Cl (smaller atomic radius) decreases molar refractivity by ~2 cm³/mol, altering crystallization behavior .
  • Sodium Counterion : Enhances aqueous solubility (≈50 mg/mL) compared to free acid forms, critical for in vitro bioassays .

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